REACTION_CXSMILES
|
Cl.[O:2]=[C:3]1[C:12]2[C:7]3[C:8](=[CH:13][CH:14]=[CH:15][C:6]=3[C:5](=[O:16])[N:4]1[CH2:17][CH2:18][CH2:19]CN1CCC(N(C3C=CC=CC=3)C(=O)CC)CC1)[CH:9]=[CH:10][CH:11]=2.[Br:38][CH2:39][CH2:40]CCCBr.BrCCCCBr>>[Br:38][CH2:39][CH2:40][CH2:19][CH2:18][CH2:17][N:4]1[C:5](=[O:16])[C:6]2[CH:15]=[CH:14][CH:13]=[C:10]3[C:11]=2[C:12](=[CH:7][CH:8]=[CH:9]3)[C:3]1=[O:2] |f:0.1|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.O=C1N(C(C2=C3C(C=CC=C13)=CC=C2)=O)CCCCN2CCC(CC2)N(C(CC)=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |